molecular formula C6H16Cl2N2Zn B1587864 Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc CAS No. 28308-00-1

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Cat. No. B1587864
CAS RN: 28308-00-1
M. Wt: 252.5 g/mol
InChI Key: WEHCCWCYFYMBQX-UHFFFAOYSA-L
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Description

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organo-metallic compound . It is also known as metalorganic, organo-inorganic, and metallo-organic compounds . It has been used in non-aqueous solubility applications such as recent solar energy and water treatment applications .


Synthesis Analysis

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized from N,N,N’,N’-Tetramethylethylenediamine and Zinc chloride .


Molecular Structure Analysis

The crystal structure of dichloro-(N,N,N′,N′-tetramethylethylenediamine)zinc (II), C6H16Cl2N2Zn, has been determined . The molecular structure of (TMED)ZnC12 is illustrated in the referenced document .


Chemical Reactions Analysis

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is a catalyst in zinc core reactions .


Physical And Chemical Properties Analysis

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has a molecular formula of C6H16Cl2N2Zn and a molecular weight of 252.49 . It is a crystal with a melting point of 178°C . It is soluble in methanol .

Scientific Research Applications

Crystallography

The crystal structure of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) has been elucidated, revealing a distorted tetrahedral geometry around the zinc atom. This study utilized X-ray diffraction techniques to determine the bond lengths and angles, providing foundational insights into the structural aspects of similar zinc complexes (S. Htoon, M. Ladd, 1973).

Organometallic Chemistry

Research into the electronic structures of organozinc compounds, including Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), has been conducted using UV photoelectron spectroscopy and DFT calculations. These studies aim to understand the metal-ligand bonding nature, which is crucial for the development of zinc-based catalysts and other organometallic applications (M. Barwick et al., 2008).

Coordination Chemistry

The synthesis and crystal structure of Dichloro(ethylenediamine-N,N-di-3-propionato)zinc showcase the complex's coordination environment, which forms a slightly distorted tetrahedral geometry. This research contributes to the understanding of zinc coordination compounds, which have potential applications in catalysis and materials science (N. Tsirul’nikova et al., 2017).

Surface Chemistry and Catalysis

Zinc oxide (ZnO) has been identified as a catalyst for the Friedel-Crafts acylation reaction, demonstrating the utility of zinc compounds in facilitating organic transformations. Such applications highlight the role of zinc-based materials in enhancing the efficiency of chemical processes (M. H. Sarvari, H. Sharghi, 2004).

Safety And Hazards

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is classified as Eye Damage 1 and Skin Corrosion 1B . It causes severe skin burns and eye damage . Protective measures include wearing protective gloves, clothing, and eye/face protection .

Future Directions

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has been used in non-aqueous solubility applications such as recent solar energy and water treatment applications . It is also a useful ligand for organolithium chemistry , indicating potential future directions in these areas.

properties

IUPAC Name

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCCWCYFYMBQX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421952
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

CAS RN

28308-00-1
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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